N-[3-(4-bromophenyl)-3-oxopropyl]threonine
説明
N-[3-(4-bromophenyl)-3-oxopropyl]threonine, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
N-[3-(4-bromophenyl)-3-oxopropyl]threonine exerts its therapeutic effects by inhibiting the activity of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that regulate gene expression. BRD4 is known to play a critical role in cancer progression, inflammation, and metabolic disorders by regulating the expression of key genes. By inhibiting the activity of BRD4, this compound can modulate gene expression and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance by modulating the expression of key genes involved in glucose metabolism.
実験室実験の利点と制限
N-[3-(4-bromophenyl)-3-oxopropyl]threonine has several advantages for lab experiments, including its high potency and selectivity for BRD4, its favorable pharmacokinetic properties, and its ability to modulate gene expression. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[3-(4-bromophenyl)-3-oxopropyl]threonine, including its potential therapeutic applications in other diseases, such as neurological disorders and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel formulations and delivery methods for this compound may improve its solubility and bioavailability, enabling its use in clinical settings.
科学的研究の応用
N-[3-(4-bromophenyl)-3-oxopropyl]threonine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a transcriptional regulator that plays a critical role in cancer progression. Inflammation is another area where this compound has been studied, as it has been shown to inhibit the production of pro-inflammatory cytokines. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance.
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-8(16)12(13(18)19)15-7-6-11(17)9-2-4-10(14)5-3-9/h2-5,8,12,15-16H,6-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZXUDZQFCRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。